3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
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Overview
Description
3’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the molecular formula C18H16ClFO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.8 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of related compounds have been extensively studied. For instance, compounds synthesized from chloro and fluoro substituted benzophenones, similar in structure to 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, have been analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. These studies provide insights into the molecular geometry, chemical reactivity, and photophysical properties of these compounds, which are crucial for understanding their potential applications in various fields (Satheeshkumar et al., 2017).
Materials Science Applications
Research has also explored the utility of phenolic compounds, akin to 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, in materials science. For example, phloretic acid, a phenolic compound, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to traditional phenol-based reactions. This approach could potentially be applied to compounds similar to 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, paving the way for their application in the development of new materials with specific properties (Trejo-Machin et al., 2017).
Pharmaceutical Applications
While excluding direct references to drug use and side effects, it's noteworthy that related compounds have been studied for their potential pharmaceutical applications. The asymmetric synthesis of chiral alcohols from related prochiral ketones, for example, is a critical step in the production of certain antidepressant drugs. Such synthetic methodologies could be relevant for compounds like 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, indicating their potential utility in the synthesis of pharmaceuticals (Choi et al., 2010).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO3/c1-2-23-18(22)14-5-3-4-13(10-14)17(21)7-6-12-8-15(19)11-16(20)9-12/h3-5,8-11H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNOJJHMKLXEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644944 |
Source
|
Record name | Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-34-0 |
Source
|
Record name | Ethyl 3-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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